Cas no 1784820-63-8 (Cyclopropanamine, 1-(3-bromo-5-methylphenyl)-)

Cyclopropanamine, 1-(3-bromo-5-methylphenyl)- 化学的及び物理的性質
名前と識別子
-
- Cyclopropanamine, 1-(3-bromo-5-methylphenyl)-
- 1-(3-bromo-5-methylphenyl)cyclopropan-1-amine
- EN300-1915318
- 1784820-63-8
- SCHEMBL24269886
-
- インチ: 1S/C10H12BrN/c1-7-4-8(6-9(11)5-7)10(12)2-3-10/h4-6H,2-3,12H2,1H3
- InChIKey: MIFVZHHRACEXBV-UHFFFAOYSA-N
- ほほえんだ: C1(C2=CC(C)=CC(Br)=C2)(N)CC1
計算された属性
- せいみつぶんしりょう: 225.01531g/mol
- どういたいしつりょう: 225.01531g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 177
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 26Ų
じっけんとくせい
- 密度みつど: 1.450±0.06 g/cm3(Predicted)
- ふってん: 288.0±35.0 °C(Predicted)
- 酸性度係数(pKa): 7.51±0.20(Predicted)
Cyclopropanamine, 1-(3-bromo-5-methylphenyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1915318-0.25g |
1-(3-bromo-5-methylphenyl)cyclopropan-1-amine |
1784820-63-8 | 0.25g |
$1104.0 | 2023-09-17 | ||
Enamine | EN300-1915318-1.0g |
1-(3-bromo-5-methylphenyl)cyclopropan-1-amine |
1784820-63-8 | 1g |
$914.0 | 2023-06-02 | ||
Enamine | EN300-1915318-0.1g |
1-(3-bromo-5-methylphenyl)cyclopropan-1-amine |
1784820-63-8 | 0.1g |
$1056.0 | 2023-09-17 | ||
Enamine | EN300-1915318-0.5g |
1-(3-bromo-5-methylphenyl)cyclopropan-1-amine |
1784820-63-8 | 0.5g |
$1152.0 | 2023-09-17 | ||
Enamine | EN300-1915318-5.0g |
1-(3-bromo-5-methylphenyl)cyclopropan-1-amine |
1784820-63-8 | 5g |
$2650.0 | 2023-06-02 | ||
Enamine | EN300-1915318-10.0g |
1-(3-bromo-5-methylphenyl)cyclopropan-1-amine |
1784820-63-8 | 10g |
$3929.0 | 2023-06-02 | ||
Enamine | EN300-1915318-0.05g |
1-(3-bromo-5-methylphenyl)cyclopropan-1-amine |
1784820-63-8 | 0.05g |
$1008.0 | 2023-09-17 | ||
Enamine | EN300-1915318-2.5g |
1-(3-bromo-5-methylphenyl)cyclopropan-1-amine |
1784820-63-8 | 2.5g |
$2351.0 | 2023-09-17 | ||
Enamine | EN300-1915318-5g |
1-(3-bromo-5-methylphenyl)cyclopropan-1-amine |
1784820-63-8 | 5g |
$3479.0 | 2023-09-17 | ||
Enamine | EN300-1915318-10g |
1-(3-bromo-5-methylphenyl)cyclopropan-1-amine |
1784820-63-8 | 10g |
$5159.0 | 2023-09-17 |
Cyclopropanamine, 1-(3-bromo-5-methylphenyl)- 関連文献
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
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Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
Cyclopropanamine, 1-(3-bromo-5-methylphenyl)-に関する追加情報
Cyclopropanamine, 1-(3-bromo-5-methylphenyl)-: A Comprehensive Overview
The compound Cyclopropanamine, 1-(3-bromo-5-methylphenyl)-, with the CAS number 1784820-63-8, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug discovery and material science. Recent advancements in synthetic methodologies and computational modeling have further elucidated its chemical behavior and functional versatility.
The molecular structure of Cyclopropanamine, 1-(3-bromo-5-methylphenyl)- comprises a cyclopropane ring fused with an amine group, which is substituted by a brominated aromatic ring. The presence of the cyclopropane moiety introduces strain into the molecule, making it highly reactive under certain conditions. This feature has been exploited in various synthetic transformations, including cycloaddition reactions and ring-opening processes. The bromine substituent on the aromatic ring adds another layer of reactivity, enabling this compound to participate in nucleophilic aromatic substitution reactions.
Recent studies have highlighted the potential of Cyclopropanamine, 1-(3-bromo-5-methylphenyl)- as a building block in medicinal chemistry. Its ability to form stable complexes with biological targets, such as enzymes and receptors, has made it a valuable lead compound in drug design. For instance, researchers have explored its role in inhibiting kinase activity, a critical target in cancer therapy. The methyl group on the aromatic ring contributes to the molecule's lipophilicity, enhancing its bioavailability and tissue penetration.
In terms of synthesis, several methods have been developed to construct this compound efficiently. One notable approach involves the palladium-catalyzed coupling reaction between a bromoarene derivative and a cyclopropylamine precursor. This method not only ensures high yields but also allows for fine-tuning of the substituents on the aromatic ring to optimize pharmacokinetic properties.
The application of computational chemistry tools has further deepened our understanding of this compound's properties. Quantum mechanical calculations have revealed the electronic distribution within the molecule, shedding light on its reactivity patterns and interaction with biological systems. These insights are crucial for designing derivatives with enhanced therapeutic efficacy.
Moreover, Cyclopropanamine, 1-(3-bromo-5-methylphenyl)- has found applications beyond traditional pharmaceuticals. Its unique electronic properties make it a promising candidate for use in organic electronics and advanced materials. For example, researchers have investigated its potential as an electron transport layer in organic photovoltaic devices.
In conclusion, Cyclopropanamine, 1-(3-bromo-5-methylphenyl)- stands out as a versatile compound with diverse applications across multiple disciplines. Its structural features and reactivity make it an invaluable tool for chemists and pharmacologists alike. As research continues to uncover new facets of this molecule's behavior, its role in advancing scientific discovery is expected to grow significantly.
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